molecular formula C22H32BrNO2S B2423504 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione CAS No. 331461-21-3

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione

Cat. No. B2423504
CAS RN: 331461-21-3
M. Wt: 454.47
InChI Key: SBWHLOAEBCUOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione (BDP) is a small molecule that has been used in various scientific research applications. BDP has been studied for its potential in drug discovery, biochemistry, and pharmacology. BDP has also been used as a model compound for studying the mechanism of action of other molecules.

Scientific Research Applications

Luminescent Polymer Synthesis

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is used in synthesizing highly luminescent polymers. These polymers, like P-1, P-2, and P-3, contain the pyrrolo[3,4-c]pyrrole-1,4-dione unit and exhibit strong fluorescence with high quantum yields. They are soluble in common organic solvents and vary in optical and electrochemical properties (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

The compound is integral in creating photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These polymers display strong photoluminescence and higher photochemical stability compared to saturated polymers with isolated DPP units. Their good solubility and processability make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Deeply Colored Polymers

This compound contributes to the creation of deeply colored polymers with high molecular weights. The resultant polymers are soluble in various organic solvents and have been synthesized for potential applications in the field of material science (Welterlich, Charov & Tieke, 2012).

Glycolic Acid Oxidase Inhibition

Research has shown its derivatives to be effective inhibitors of glycolic acid oxidase (GAO), with potential therapeutic applications in medical chemistry. These inhibitors are particularly potent when they possess large lipophilic substituents (Rooney et al., 1983).

Corrosion Inhibition

Derivatives of this compound, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been studied as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies are significant in the field of corrosion science (Zarrouk et al., 2015).

PGE(2) Production Inhibition

Compounds based on this structure have been synthesized and evaluated for inhibitory activities on LPS-induced PGE(2) production in macrophage cells, contributing to pharmaceutical research (Moon et al., 2010).

properties

IUPAC Name

1-(4-bromophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-16-27-20-17-21(25)24(22(20)26)19-14-12-18(23)13-15-19/h12-15,20H,2-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHLOAEBCUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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